4-Methoxybenzhydrazide
Overview
Description
4-Methoxybenzhydrazide is a chemical compound with the molecular formula C8H10N2O2 . It is used as a pharmaceutical intermediate and is involved in a variety of organic syntheses .
Molecular Structure Analysis
The molecular structure of 4-Methoxybenzhydrazide consists of a benzene ring substituted with a methoxy group and a hydrazide group . The average molecular mass is 166.177 Da .Scientific Research Applications
1. Antiparasitic Activity
4-Methoxybenzhydrazide (4-MH) has shown promise in antiparasitic research. A study by Paixão et al. (2019) demonstrated that a copper complex containing 4-MH exhibited significant in vitro anti-Trypanosoma cruzi activity, surpassing the effectiveness of benznidazole, the main drug used for treating Chagas disease. Preliminary in vivo assays showed that this compound could reduce parasitemia by 64% at the peak of infection.
2. DNA Interaction and Anticancer Potential
Research into 4-MH's interactions with DNA and its potential anticancer properties has been explored. In the same study by Paixão et al. (2019), molecular docking simulations predicted that the copper complex with 4-MH binds in the minor groove of the ct-DNA double helix, forming a hydrogen bond. This indicates a potential mechanism for its antiparasitic and possibly anticancer activities.
3. Ligand in Metal Complexes
4-Methoxybenzhydrazide has been studied as a ligand in various metal complexes. For instance, Vrdoljak et al. (2023) investigated its role in Nickel(II) hydrazone complexes, showing that 4-MH and related ligands can act as chelating or bridging ligands, forming clusters with different nuclearities. This study opens avenues for the application of 4-MH in material science and catalysis.
4. Polymer Synthesis
In the field of polymer science, 4-Methoxybenzhydrazide has been utilized in the synthesis of ordered polymers. Haba et al. (1998) described the use of 4-MH in the direct polycondensation of nonsymmetric monomers to create ordered polymers, showcasing its utility in advanced material synthesis.
5. Analytical Chemistry Applications
4-MH has also been applied in the field of analytical chemistry. Guo et al. (2019) used 4-MH as a modulating agent in the construction of covalent organic frameworks for solid phase microextraction of phthalate esters. This application demonstrates the potential of 4-MH in enhancing the efficiency of analytical methods.
6. Synthesis of Schiff Bases
The compound has been involved in the synthesis of Schiff bases, which have wide-ranging applications in organic chemistry and drug discovery. For example, Rassem & Nour (2016) synthesized a Schiff base using 4-MH, contributing to the exploration of new molecules with potential biological activities.
Safety And Hazards
4-Methoxybenzhydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate personal protective equipment and should not be released into the environment .
Future Directions
4-Methoxybenzhydrazide may be used to synthesize various compounds, such as N′-[(E)-5-bromo-2-hydroxy-3-methoxybenzylidene]-4-methoxybenzohydrazide monohydrate and 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole . It can also form hydrazone ligands, which readily form ruthenium (II) hydrazone complexes . These potential applications suggest that 4-Methoxybenzhydrazide could have significant future research and industrial uses.
properties
IUPAC Name |
4-methoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKQLYUAUXYJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186556 | |
Record name | p-Anisic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728327 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methoxybenzhydrazide | |
CAS RN |
3290-99-1 | |
Record name | 4-Methoxybenzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3290-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Anisoylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Anisic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-anisohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXYBENZHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BK77102I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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